Cas no 864953-29-7 (Fostemsavir)

Fostemsavir is an antiretroviral prodrug of temsavir, classified as an HIV-1 attachment inhibitor. It targets the gp120 protein on the viral envelope, preventing HIV-1 from binding to host CD4+ T-cells. This mechanism is distinct from other antiretroviral classes, making it a valuable option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. Fostemsavir is administered orally and is typically used in combination with other antiretrovirals. Its key advantage lies in its ability to suppress viral replication in cases where resistance to other therapies has developed. Clinical studies have demonstrated its efficacy in reducing viral load and improving CD4+ cell counts in treatment-resistant populations.
Fostemsavir structure
Fostemsavir structure
商品名:Fostemsavir
CAS番号:864953-29-7
MF:C25H26N7O8P
メガワット:583.489805698395
MDL:MFCD23098796
CID:1852299
PubChem ID:11319217

Fostemsavir 化学的及び物理的性質

名前と識別子

    • BMS 663068
    • [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
    • BMS-663068
    • FOSTEMSAVIR
    • 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione (ACI)
    • Piperazine, 1-benzoyl-4-[[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]oxoacetyl]- (9CI)
    • Rukobia
    • BMS663068
    • EN300-20207550
    • HY-15440A
    • 1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-
    • fostemsavir & CH106
    • DTXSID40235596
    • BMS-663068 free acid
    • BMS-626529 & PG16-iMab
    • Fostemsavir(BMS-663068)
    • AC-30663
    • fostemsavir & 3BNC117
    • ({3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methoxy)phosphonic acid
    • Fostemsavir; BMS-663068
    • [3-[2-(4-benzoylpiperazin-1-yl)-2-oxo-acetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
    • 864953-29-7
    • fostemsavir & 4Dm2m
    • Fostemsavir (USAN)
    • (3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate
    • fostemsavir & NIH45-46G54W
    • NCGC00510187-01
    • 864953-29-7(free base)
    • FOSTEMSAVIR [MI]
    • Fostemsavir(BMS-663068)?
    • Piperazine, 1-benzoyl-4-((4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)oxoacetyl)-
    • BMS-626529 & PG16
    • 97IQ273H4L
    • BMS-626529 & 35O22
    • fostemsavir & N6
    • fostemsavir & VRC03
    • fostemsavir & PGT128
    • UNII-97IQ273H4L
    • BMS-626529 & PGT128-iMab
    • BMS-626529 & 3BNC117
    • BMS-626529 & VRC07-523
    • D10707
    • BMS-626529 & PGT128
    • fostemsavir & PG16-iMab
    • FOSTEMSAVIR [INN]
    • DB11796
    • BMS626-529 & VRC03
    • FOSTEMSAVIR [WHO-DD]
    • compound 35 [PMID: 29271653]
    • s7220
    • GTPL11100
    • CS-1059
    • BMS-626529 & CH106
    • 1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-
    • (3-((4-Benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
    • GSK3684934
    • BMS-626529 & N6
    • Fostemsavir [USAN]
    • (3-((4-BENZOYLPIPERAZIN-1-YL)-OXOACETYL)-4-METHOXY- 7-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)-1H-PYRROLO(2,3-C)PYRIDIN- 1-YL)METHYL DIHYDROGEN PHOSPHATE
    • fostemsavir & VRC07-523
    • FTR
    • BMS-626529 & 4Dm2m
    • EX-A1973
    • NS00071059
    • AKOS025396430
    • SB11250
    • CHEMBL3301594
    • SCHEMBL754395
    • GSK-3684934
    • BCP13226
    • fostemsavir & PG16
    • Q17001240
    • BMS626-529 & NIH45-46G54W
    • fostemsavir & 35O22
    • fostemsavir & PGT128-iMab
    • Fostemsavir
    • MDL: MFCD23098796
    • インチ: 1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)
    • InChIKey: SWMDAPWAQQTBOG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=C(N3C=NC(C)=N3)N=CC=2OC)N(COP(O)(O)=O)C=1)C(N1CCN(C(C2C=CC=CC=2)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 583.15804781g/mol
  • どういたいしつりょう: 583.15804781g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 15
  • 重原子数: 41
  • 回転可能化学結合数: 10
  • 複雑さ: 1020
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 182Ų

Fostemsavir セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fostemsavir 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3523-100mg
Fostemsavir
864953-29-7 98.22%
100mg
¥ 10645 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3523-1 mg
Fostemsavir
864953-29-7 99.00%
1mg
¥594.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B127031-5mg
Fostemsavir
864953-29-7 98%
5mg
¥1853.90 2023-09-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3523-1 mL * 10 mM (in DMSO)
Fostemsavir
864953-29-7 99.00%
1 mL * 10 mM (in DMSO)
¥3349.00 2022-04-26
S e l l e c k ZHONG GUO
S7220-5mg
Fostemsavir
864953-29-7 99.65%
5mg
¥2203.87 2023-09-15
MedChemExpress
HY-15440A-2mg
Fostemsavir
864953-29-7 99.64%
2mg
¥1200 2024-04-17
DC Chemicals
DC8163-1 g
Fostemsavir(BMS-663068)
864953-29-7 >98%
1g
$2200.0 2022-02-28
S e l l e c k ZHONG GUO
S7220-25mg
Fostemsavir
864953-29-7 98.40%
25mg
¥6609.78 2022-04-26
DC Chemicals
DC8163-100 mg
Fostemsavir(BMS-663068)
864953-29-7 >98%
100mg
$600.0 2022-02-28
MedChemExpress
HY-15440A-10mM*1mLinDMSO
Fostemsavir
864953-29-7 99.64%
10mM*1mLinDMSO
¥2734 2022-05-18

Fostemsavir 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: N-Methyl-2-pyrrolidone ;  1 h, 20 - 25 °C; 25 °C → 5 °C
1.2 Reagents: Diphenylphosphinic chloride Solvents: N-Methyl-2-pyrrolidone ;  2 - 3 h, < 15 °C
2.1 -
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  0 - 25 °C
1.2 -
2.1 -
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  1 h, < 0 °C; 1 h, < 0 °C
2.1 -
3.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 16

はんのうじょうけん
1.1 -
2.1 Reagents: Chlorine Solvents: Dichloromethane
3.1 -
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel-Crafts Acylation/Hydrolysis and Amidation
Zheng, Bin ; et al, Organic Process Research & Development, 2017, 21(8), 1145-1155

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Acetone ,  Water ;  18 - 24 h, 40 °C
リファレンス
Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir
Wang, Tao ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6308-6327

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Dichloromethane ,  Water ;  1 h, < 0 °C; 1 h, < 0 °C
1.2 Solvents: Isopropanol ;  0 °C → 25 °C; 16 h, 20 - 25 °C; 20 °C → 5 °C
1.3 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → 40 °C; 3 h, 40 °C
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 23

はんのうじょうけん
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 25

はんのうじょうけん
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane
1.2 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 -
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 rt; 16 - 24 h, 30 °C
2.1 Solvents: Acetone ,  Water ;  18 - 24 h, 40 °C
リファレンス
Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir
Wang, Tao ; et al, Journal of Medicinal Chemistry, 2018, 61(14), 6308-6327

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Titanium tetrabutoxide Solvents: Toluene ;  25 °C → 85 °C; 12 h, 85 °C; 4 h, 85 °C → 50 °C; 8 h, 50 °C; 6 h, 50 °C → 20 °C; 10 h, 20 °C
2.1 Reagents: Chlorine Solvents: Dichloromethane ,  Water ;  1 h, < 0 °C; 1 h, < 0 °C
2.2 Solvents: Isopropanol ;  0 °C → 25 °C; 16 h, 20 - 25 °C; 20 °C → 5 °C
2.3 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → 40 °C; 3 h, 40 °C
3.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 31

はんのうじょうけん
1.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  50 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Dichloromethane
2.1 -
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide Solvents: Dichloromethane ;  1 h, 35 °C; 35 °C → reflux
2.1 Reagents: Tris(hydroxymethyl)aminomethane Solvents: Acetone ,  Water ;  40 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Fostemsavir Raw materials

Fostemsavir Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:864953-29-7)Fostemsavir
A863152
清らかである:99%
はかる:50mg
価格 ($):1152.0